4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is a specialized chemical compound belonging to the class of boronic acids and derivatives. This compound is characterized by its unique structure, which includes a boronic ester group and a phenylfuran moiety. It is primarily used in organic synthesis and various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane typically involves the reaction of phenylfuran derivatives with boronic acid derivatives under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of a palladium catalyst and a suitable boronic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, including temperature, pressure, and the use of catalysts. The process involves the careful handling of reagents and the purification of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can be used to convert the compound into its corresponding boronic acid derivatives.
Substitution: The phenylfuran moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic acids, boronic esters, and various substituted phenylfuran derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryls and other organic compounds.
Biology: In biological research, 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is used as a reagent in the study of enzyme mechanisms and the development of bioactive molecules. Its reactivity with various biomolecules makes it a valuable tool in biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with biological targets makes it useful in drug design and discovery.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other functional groups, which allows it to participate in various biochemical processes. The phenylfuran moiety can interact with enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which share the boronic ester group.
Phenylfuran Derivatives: Compounds with similar phenylfuran structures are also related to this compound.
Uniqueness: 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is unique due to its specific combination of the boronic ester group and the phenylfuran moiety. This combination provides it with distinct reactivity and stability properties that are not found in other similar compounds.
Biological Activity
4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This compound belongs to a class of dioxaborolanes which are known for their diverse applications in medicinal chemistry and materials science.
- Molecular Formula : C16H19BO3
- Molecular Weight : 270.13 g/mol
- CAS Number : 1396752-91-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure can form reversible covalent bonds with biomolecules, influencing enzymatic activities and cellular processes.
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The mechanism often involves:
- Inhibition of Tumor Growth : Boron compounds can induce apoptosis in cancer cells.
- Targeting Specific Pathways : They may inhibit pathways such as the PI3K/Akt/mTOR signaling pathway which is crucial for cell survival and proliferation.
A case study demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness was linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of dioxaborolanes. Research has shown that:
- Broad-Spectrum Activity : These compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial effect is hypothesized to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.
Data Table: Biological Activity Summary
Case Studies
-
Anticancer Efficacy Study
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
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Antimicrobial Activity Assessment
- Objective : To determine the antimicrobial efficacy against common pathogens.
- Methodology : Disk diffusion method was employed against a panel of bacterial strains.
- Findings : The compound exhibited notable inhibition zones against both Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-11-10-13(18-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCIEWGQNCCYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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